An In-Depth Technical Guide to the Molecular Structure of 5-Methyl-2-(p-tolylamino)benzoic acid
An In-Depth Technical Guide to the Molecular Structure of 5-Methyl-2-(p-tolylamino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2-(p-tolylamino)benzoic acid, a derivative of anthranilic acid, represents a core structural motif in medicinal chemistry.[1] Its architecture, characterized by a diphenylamine backbone with strategically placed methyl and carboxylic acid functional groups, shares similarities with known pharmacologically active agents, such as the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid.[1][2] Understanding the precise molecular structure and physicochemical properties of this compound is paramount for its potential application in drug discovery and development, where structure-activity relationships (SAR) govern therapeutic efficacy and safety.[3]
This technical guide provides a comprehensive exploration of the molecular structure of 5-Methyl-2-(p-tolylamino)benzoic acid, detailing its synthesis, spectroscopic characterization, and the analytical methodologies crucial for its quality control in a research and development setting.[4][5]
Molecular Structure and Synthesis
The molecular formula of 5-Methyl-2-(p-tolylamino)benzoic acid is C15H15NO2, with a molecular weight of 241.29 g/mol .[6] The structure consists of a benzoic acid ring substituted with a methyl group at the 5-position and a p-tolylamino group at the 2-position.
The synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid and its analogs is typically achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[8][9][10] This reaction involves the coupling of an aryl halide with an amine. In this specific case, 2-chloro-5-methylbenzoic acid reacts with p-toluidine in the presence of a copper catalyst and a base.[11]
The mechanism of the Ullmann condensation is complex but generally involves the formation of a copper(I) amide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the C-N bond and regenerate the catalyst.[9][10]
Caption: Generalized workflow for the synthesis of 5-Methyl-2-(p-tolylamino)benzoic acid via Ullmann condensation.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure of synthesized 5-Methyl-2-(p-tolylamino)benzoic acid.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.[12][13]
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the methyl protons, the amine proton, and the carboxylic acid proton. The chemical shifts (δ) and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the carboxylic acid, the carbons attached to the nitrogen, and the methyl-substituted carbons are characteristic.
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~11-13 (broad singlet) | ~170-173 |
| Amine (-NH-) | ~8-9 (singlet) | - |
| Aromatic Protons | ~6.5-8.0 (multiplets) | ~110-150 |
| Methyl Protons (-CH₃) | ~2.0-2.4 (singlets) | ~18-22 |
Note: Expected chemical shifts are approximate and can vary based on the solvent and instrument parameters.[12][14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[15][16][17] Key vibrational frequencies for 5-Methyl-2-(p-tolylamino)benzoic acid include:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
N-H stretch (secondary amine): A sharp to medium band around 3300-3500 cm⁻¹
-
C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹[15]
-
C-N stretch: In the region of 1250-1350 cm⁻¹
-
C-H stretch (aromatic and methyl): Around 2850-3100 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[12][18][19] In electron impact (EI) ionization, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight (241.29).[7][12] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Analytical Methodologies for Quality Control
In a drug development setting, robust analytical methods are required to ensure the identity, purity, and stability of the active pharmaceutical ingredient (API).[4][5] High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose.[4]
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol outlines a general procedure for assessing the purity of a synthesized batch of 5-Methyl-2-(p-tolylamino)benzoic acid.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Degas both mobile phases prior to use.
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of a reference standard of 5-Methyl-2-(p-tolylamino)benzoic acid and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard stock solution.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-18.1 min: 90-30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
5. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Caption: A typical workflow for purity analysis of 5-Methyl-2-(p-tolylamino)benzoic acid by HPLC.
Conclusion
The structural elucidation of 5-Methyl-2-(p-tolylamino)benzoic acid is a critical step in its evaluation as a potential pharmaceutical agent. A combination of synthetic organic chemistry and advanced analytical techniques provides the necessary tools to confirm its molecular architecture and ensure its quality. The methodologies outlined in this guide serve as a foundational framework for researchers and drug development professionals working with this and similar small molecules. Further studies, including single-crystal X-ray diffraction, could provide even more detailed insights into its solid-state conformation and intermolecular interactions.
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